3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol 3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699657
InChI: InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2
SMILES:
Molecular Formula: C6H12F3NO2
Molecular Weight: 187.16 g/mol

3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol

CAS No.:

Cat. No.: VC17699657

Molecular Formula: C6H12F3NO2

Molecular Weight: 187.16 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol -

Specification

Molecular Formula C6H12F3NO2
Molecular Weight 187.16 g/mol
IUPAC Name 3-(3,3,3-trifluoropropylamino)propane-1,2-diol
Standard InChI InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2
Standard InChI Key XVHRUYSKNBDAKC-UHFFFAOYSA-N
Canonical SMILES C(CNCC(CO)O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key functional groups:

  • A propane-1,2-diol backbone providing hydrophilicity and hydrogen-bonding capacity.

  • A primary amino group (-NH₂) at position 3, enabling nucleophilic reactions and salt formation.

  • A 3,3,3-trifluoropropyl chain (-CF₂CF₂CH₃) conferring lipophilicity and metabolic stability through fluorine’s electron-withdrawing effects .

The trifluoromethyl group enhances lipid solubility, making the molecule amenable to membrane permeability—a critical feature for drug candidates targeting intracellular pathways.

Physicochemical Characteristics

Key properties derived from experimental data include:

PropertyValueSource
Molecular Weight187.16 g/mol
Purity (Commercial)≥97%
SolubilityMiscible in polar solvents
Boiling PointNot reported (decomposes)
StabilityHygroscopic; store under N₂

The compound’s hygroscopic nature necessitates inert storage conditions to prevent degradation. Its dual solubility profile—polar from diol and amino groups, nonpolar from trifluoropropyl—makes it versatile in organic synthesis.

Synthesis Methodologies

Catalytic Amination of Glycerol Derivatives

A patented method employs glycerin chlorohydrin as the starting material, reacted with ammonia in the presence of CuO (primary catalyst) and metal oxide promoters (e.g., Fe₂O₃, ZnO) . Key reaction parameters:

  • Temperature: 30–50°C (mild conditions prevent side reactions).

  • Catalyst Load: 0.5–3% CuO relative to glycerin chlorohydrin.

  • Ammonia Concentration: 25–27% aqueous solution.

This approach achieves 74–79% yields with >99% purity, surpassing traditional methods requiring harsh conditions (80°C, 10 hours) that yield <50% product .

Table 1: Optimized Synthesis Conditions from Patent CN103319354A

ExampleCuO (g)Promoter (g)NH₃ (g)Time (h)Yield (%)Purity (%)
21.0Fe₂O₃ 0.20300274.4799.2
33.0MnO 0.30500176.2699.0
102.0Mixed oxides700279.6299.4

Promoters like MnO and mixed oxides enhance CuO’s activity, reducing reaction times to 1–3 hours . The catalyst’s recyclability after simple filtration and drying improves cost-efficiency.

Alternative Routes: Biocatalytic Approaches

Emerging methods use enzymatic catalysis to aminate diol precursors, though yields remain lower (60–70%). Candida antarctica lipase B has shown preliminary success in stereoselective reactions, hinting at potential for chiral synthesis.

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

The compound’s amino and diol groups enable derivatization into:

  • β-Blockers: Analogues of propranolol and atenolol via epoxide ring-opening reactions.

  • Anticancer Agents: Fluorinated taxol derivatives with enhanced bioavailability.

  • Antiviral Compounds: Nucleoside analogues targeting RNA viruses, leveraging fluorine’s metabolic stability .

A case study synthesizing trifluorinated atenolol demonstrated 40% higher plasma half-life compared to non-fluorinated versions, attributed to reduced CYP450 metabolism.

Materials Science Applications

  • Fluorinated Polymers: Copolymerized with tetrafluoroethylene to create hydrophilic-hydrophobic membranes for fuel cells.

  • Surfactants: Trifluoropropyl groups lower critical micelle concentrations in nonpolar media.

Biological Activity and Toxicology

Toxicity Profile

  • Acute Toxicity (Rat): LD₅₀ > 2,000 mg/kg (oral), classifying it as Category 5 under GHS .

  • Mutagenicity: Ames test negative at concentrations ≤1 mg/plate .

Future Research Directions

Process Optimization

  • Continuous Flow Synthesis: Microreactor systems could enhance heat/mass transfer, reducing reaction times further.

  • Green Chemistry: Replace ammonia with urea in catalytic amination to reduce waste .

Expanding Therapeutic Applications

  • PROTACs Development: The amino group could anchor E3 ligase ligands for targeted protein degradation.

  • Fluorinated Vaccines: Conjugation to polysaccharides may improve adjuvant properties.

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